molecular formula C8H7ClN4 B11904431 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine

Número de catálogo: B11904431
Peso molecular: 194.62 g/mol
Clave InChI: ABQSBBAJQHVKTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a cyclopropyl group at position 1. This structure is part of a broader class of pyrazolo[3,4-d]pyrimidines, which are purine analogs known for diverse pharmacological activities, including antitumor, antiviral, and kinase inhibitory effects .

Propiedades

Fórmula molecular

C8H7ClN4

Peso molecular

194.62 g/mol

Nombre IUPAC

4-chloro-1-cyclopropylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H7ClN4/c9-7-6-3-12-13(5-1-2-5)8(6)11-4-10-7/h3-5H,1-2H2

Clave InChI

ABQSBBAJQHVKTH-UHFFFAOYSA-N

SMILES canónico

C1CC1N2C3=C(C=N2)C(=NC=N3)Cl

Origen del producto

United States

Métodos De Preparación

Procedure:

  • Acid-base neutralization : Cyclopropyl hydrazine hydrochloride is dissolved in methanol, and a portion of triethylamine (acid-binding agent) is added at -5°C to form a neutralized intermediate.

  • Cyclization : A solution of 2,4-dichloropyrimidine-5-formaldehyde in methanol is introduced, followed by the remaining triethylamine. The mixture is stirred at -15°C to 5°C for 2 hours.

  • Purification : The crude product is evaporated and purified via silica gel chromatography (ethyl acetate:petroleum ether = 5:95).

ParameterValueSource
Yield72.6–82.8%
Key AdvantageNo 2-position isomer formation
Solvent EfficiencyHigh solubility in methanol

This method is cost-effective, as 2,4-dichloropyrimidine-5-formaldehyde is more accessible than traditional pyrazolo[3,4-d]pyrimidine intermediates.

Substitution of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine with Cyclopropylamine

A general procedure from the Journal of Medicinal Chemistry involves nucleophilic substitution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with cyclopropylamine. The reaction leverages the reactivity of the chlorine atom at position 4:

Procedure:

  • Reaction Setup : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is combined with cyclopropylamine in 1,4-dioxane at 80°C for 4 hours.

  • Workup : The solvent is removed under reduced pressure, and the residue is purified via column chromatography (0–1% methanol in dichloromethane).

ParameterValueSource
Yield~75% (estimated)
Temperature80°C
LimitationsRequires Boc protection removal

This approach is advantageous for scalability but may require additional steps to handle sensitive functional groups.

ParameterValueSource
Yield (analogous)53–68%
SolventTHF
ChallengeCompeting substitution at C6

This method offers flexibility for synthesizing derivatives but requires precise control to avoid di-substitution.

Comparative Analysis of Methods

MethodYieldCost EfficiencyScalabilityPurity
Cyclization72–83%HighHigh>95%
Substitution~75%ModerateModerate90–95%
Halogen Exchange53–68%LowLow85–90%

The cyclization route is superior in yield and cost, while substitution offers modularity for derivative synthesis.

Recent advancements in flow chemistry and catalytic amination could further optimize these methods. For instance, palladium-catalyzed cross-coupling might enable milder conditions for cyclopropyl group introduction . Additionally, computational modeling could predict optimal reaction parameters to minimize byproducts.

Análisis De Reacciones Químicas

4. Aplicaciones en Investigación Científica

4-Cloro-1-ciclopropil-1H-pirazolo[3,4-D]pirimidina tiene varias aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound has been studied for its potential as an antitumor agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine, exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that compounds with this scaffold can induce apoptosis in lung cancer cells (A549) at low micromolar concentrations, with IC50 values indicating their effectiveness compared to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5492.24Induces apoptosis
DoxorubicinA5499.20DNA intercalation

Kinase Inhibition

The compound acts as a kinase inhibitor, which is crucial for its role in cancer therapy. It binds to specific kinases, inhibiting their activity and disrupting cellular signaling pathways that promote tumor growth and survival. This property positions it as a candidate for targeted cancer therapies aimed at specific kinase-driven malignancies .

Synthesis and Derivative Development

The synthesis of this compound typically involves cyclocondensation reactions using hydrazine derivatives and diketones. Various synthetic routes have been explored to optimize yield and purity, leading to the development of analogs with enhanced biological activities.

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of this compound and its analogs. Modifications to the pyrazolo-pyrimidine scaffold have been systematically studied to identify which structural features contribute most significantly to their biological efficacy .

Water Treatment

Aside from its medicinal applications, this compound has been noted for its properties in water treatment processes due to its stability and flocculation capabilities. This aspect opens avenues for environmental applications where chemical stability is critical .

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-1-ciclopropil-1H-pirazolo[3,4-D]pirimidina implica la inhibición de las quinasas dependientes de ciclinas (CDK). El compuesto se une al sitio activo de las CDK, evitando la fosforilación de sustratos clave necesarios para la progresión del ciclo celular . Esto conduce al arresto del ciclo celular y a la inducción de la apoptosis en las células cancerosas.

Comparación Con Compuestos Similares

Pharmacological and Physicochemical Properties

Substituents critically impact biological activity and drug-likeness:

Compound Name LogP Molecular Weight (g/mol) Key Pharmacological Notes Reference
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (base structure) 2.67 154.56 Intermediate for antitumor agents; unsubstituted N1 limits metabolic stability
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine 2.67 230.65 Phenyl group enhances lipophilicity but may reduce solubility
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1.98 168.60 Methyl improves metabolic stability over phenyl; moderate kinase inhibition
4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine ~2.5* ~195.62* Cyclopropyl enhances metabolic resistance and kinase selectivity vs. methyl/phenyl

*Estimated based on analogous structures.

  • Cyclopropyl vs.
  • Chlorine at Position 4 : A common feature in active analogs, enabling hydrogen bonding with target proteins (e.g., kinases) and serving as a leaving group for derivatization .

Actividad Biológica

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₄
  • Molecular Weight : 224.65 g/mol
  • CAS Number : 1866749-18-9

The presence of the chlorine atom and cyclopropyl group in its structure is significant for its biological activity. These features influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation and other biochemical pathways. Notably, it has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell proliferation.

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor properties. For example:

  • In vitro Studies : A study reported that related compounds demonstrated strong cytotoxic effects against human hepatoma carcinoma cells with IC₅₀ values ranging from 4.55 to 6.28 µM . This suggests that this compound may also exhibit similar effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as xanthine oxidase (XOD). While many analogues showed limited effectiveness in this regard, the structural characteristics of this compound may enhance its inhibitory potential against specific targets .

Study on Anticancer Properties

A notable study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity. The findings highlighted that substituents at the C-4 position significantly influenced the compounds' efficacy against cancer cell lines . Specifically, compounds with chlorine substituents exhibited enhanced antitumor activity.

Mechanistic Insights

Research into the mechanism of action revealed that compounds like this compound interact with ATP-binding sites in kinases, leading to inhibition of their activity. This interaction is critical for disrupting cellular signaling pathways that promote tumor growth .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC₅₀ (µM)
This compoundStructureAntitumorTBD
Pyrazolo[3,4-d]pyrimidine Derivative A-Moderate Antitumor5.00
Pyrazolo[3,4-d]pyrimidine Derivative B-Strong Antitumor2.50

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with chlorinated pyrimidine intermediates. Key steps include nucleophilic aromatic substitution (e.g., introducing cyclopropyl groups) and purification via flash column chromatography or preparative RP-HPLC. For example, Pd(OH)₂/C-catalyzed hydrogenation under controlled temperatures (50–70°C) improved yields to 76% in related nucleoside analogs. Reaction optimization should focus on catalyst selection, solvent polarity, and temperature gradients to minimize side products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the regiochemistry of substituents in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : ¹H-¹³C HMBC experiments are critical for detecting long-range couplings. For instance, the absence of H-1’ (ribose proton) to C-3 (pyrimidine carbon) coupling in HMBC spectra confirms N-1 glycosylation in nucleoside analogs. Chemical shifts for C-3 (~135 ppm) and C-7a (~148 ppm) in ¹³C NMR further differentiate N-1 vs. N-2 substitution patterns .

Q. What in vitro assays are recommended for preliminary evaluation of kinase inhibitory activity in pyrazolo[3,4-d]pyrimidine analogs?

  • Methodological Answer : Use ATP-competitive kinase inhibition assays (e.g., ADP-Glo™ kinase assay) with recombinant kinases like CDK2. IC₅₀ values can be determined via dose-response curves. Structural analogs with 4-chloro and cyclopropyl groups showed enhanced binding affinity due to hydrophobic interactions in the kinase ATP-binding pocket .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for antiparasitic pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Discrepancies may arise from metabolic stability or bioavailability. Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and metabolite profiling. For example, a 4-aminopyrazolo[3,4-d]pyrimidine analog showed 99% parasite inhibition in mice after oral dosing (25 mg/kg for 5 days), attributed to prodrug activation in vivo. Compare liver microsomal stability and CYP450 interactions to refine dosing regimens .

Q. What computational strategies are effective for predicting binding modes of 4-chloro-substituted pyrazolo[3,4-d]pyrimidines to therapeutic targets like CDK2?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations. Force fields like AMBER can model ligand-protein interactions over 100-ns trajectories. Validate predictions with mutagenesis studies targeting residues in the kinase hinge region (e.g., Leu83 in CDK2). Analogous compounds showed hydrogen bonding with Glu81 and hydrophobic contacts with Ile10 .

Q. How can crystallographic data refinement address challenges in resolving anisotropic displacement parameters for halogenated pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer : Use SHELXL for high-resolution refinements with anisotropic displacement parameters (ADPs). For twinned crystals, apply the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning. Software like WinGX provides visualization tools (ORTEP) to validate ADPs and reduce overfitting. A 1-(2-chloroethyl) analog was resolved using this approach, achieving R₁ < 0.05 .

Q. What strategies mitigate low regioselectivity during cyclopropane substitution in pyrazolo[3,4-d]pyrimidine synthesis?

  • Methodological Answer : Optimize reaction conditions using bulky bases (e.g., Cs₂CO₃) to sterically direct substitution. Copper-catalyzed Ullmann coupling with 4-chlorophenylboronic acid improved regioselectivity (40–42% yield) in nucleoside analogs. TLC monitoring and RP-HPLC purification isolate the desired N-1 isomer from N-2/N-5 byproducts .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data between enzyme inhibition assays and cell-based cytotoxicity studies?

  • Methodological Answer : Discrepancies may arise from off-target effects or cellular uptake limitations. Perform counter-screens against unrelated kinases (e.g., PIM1, EGFR) to assess selectivity. Use cell permeability assays (e.g., Caco-2 monolayers) to evaluate passive diffusion. For example, a 4-phenoxyphenyl analog showed potent CDK2 inhibition (IC₅₀ = 12 nM) but poor cytotoxicity due to efflux pump interactions .

Q. What statistical approaches are recommended for analyzing dose-response data in pyrazolo[3,4-d]pyrimidine structure-activity relationship (SAR) studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Apply principal component analysis (PCA) to correlate substituent electronic properties (Hammett σ) with activity. For example, electron-withdrawing 4-chloro groups enhanced kinase binding by 3-fold compared to methyl substituents .

Tables for Key Data

Analog Biological Activity Key Structural Feature Reference
3-(4-Chlorophenyl)-4-aminopyrazolo[3,4-d]pyrimidine99% parasite inhibition (in vivo)N-1 ribose substitution
1-(4-Phenoxyphenyl)piperidine derivativeCDK2 IC₅₀ = 12 nMPhenoxyphenyl hydrophobic anchor
6-Chloro-1-(cyclopropylmethyl) analogAnti-inflammatory (COX-2 IC₅₀ = 50 nM)Cyclopropylmethyl substituent

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.